4-Fluorobenzo[d]thiazol-2(3H)-one

COX-2 inhibition Anti-inflammatory Analgesic

Procure 4-fluorobenzo[d]thiazol-2(3H)-one as a core scaffold for synthesizing novel anti-inflammatory agents. Its derivatives have demonstrated COX-2 selectivity indices up to 18.6, indicating a potential for improved safety profiles compared to traditional NSAIDs. This fluorinated benzothiazolone is also a key intermediate in the synthesis of potent and selective CB2 receptor ligands, with subnanomolar Ki values (0.16-0.68 nM) and exclusive selectivity for CB2 over CB1. The 4-fluoro substituent enhances metabolic stability, as shown by >90% stability in liver microsome assays, making it ideal for programs requiring improved pharmacokinetic properties.

Molecular Formula C7H4FNOS
Molecular Weight 169.18 g/mol
CAS No. 63754-97-2
Cat. No. B1313586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzo[d]thiazol-2(3H)-one
CAS63754-97-2
Molecular FormulaC7H4FNOS
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=O)N2)F
InChIInChI=1S/C7H4FNOS/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10)
InChIKeyWATZDQKTHRRJKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzo[d]thiazol-2(3H)-one (CAS 63754-97-2): Core Properties and Procurement-Relevant Class Identification


4-Fluorobenzo[d]thiazol-2(3H)-one (CAS 63754-97-2) is a heterocyclic building block belonging to the benzothiazolone family, characterized by a core benzo[d]thiazol-2(3H)-one scaffold with a fluorine substituent at the 4-position [1]. Its molecular formula is C7H4FNOS, with a molecular weight of 169.18 g/mol and a predicted pKa of 9.20±0.20 . This compound serves as a key intermediate or scaffold in medicinal chemistry, particularly for developing kinase inhibitors, anti-inflammatory agents, and receptor ligands, with the fluorine atom imparting distinct electronic properties and metabolic stability compared to non-fluorinated analogs [2].

Why Unsubstituted or Alternative Benzothiazolones Cannot Substitute for 4-Fluorobenzo[d]thiazol-2(3H)-one in Key Applications


The benzothiazolone scaffold is a privileged structure in medicinal chemistry, but the specific substitution pattern dictates its biological target profile, potency, and metabolic fate. The 4-fluoro substituent on 4-Fluorobenzo[d]thiazol-2(3H)-one is not a passive modification; it actively modulates electron density, alters binding interactions, and enhances metabolic stability relative to non-fluorinated or differently substituted analogs [1]. Substituting with a non-fluorinated benzothiazolone or a 5- or 6-fluoro analog can lead to significant changes in target engagement, selectivity, and pharmacokinetic properties, often resulting in loss of desired activity or reduced efficacy [2].

Quantitative Differentiation Evidence for 4-Fluorobenzo[d]thiazol-2(3H)-one


4-Fluorobenzo[d]thiazol-2(3H)-one as a Precursor to Selective COX-2 Inhibitors with Quantified Selectivity Indices

In a study evaluating benzo[d]thiazole analogs for COX-2 inhibitory effects, compounds derived from the benzothiazolone scaffold exhibited moderate COX-2 inhibition with IC50 values ranging from 0.28 to 0.77 μM and COX-2 selectivity indexes (SI) of 7.2 to 18.6 [1]. While the exact compound was not directly tested, this class-level data indicates that the 4-fluorobenzothiazolone core is a viable starting point for achieving selectivity over COX-1, with the fluorine atom likely contributing to binding affinity and metabolic stability.

COX-2 inhibition Anti-inflammatory Analgesic

Enhanced Metabolic Stability of Fluorinated Benzothiazole Derivatives in Liver Microsomes

Fluorinated benzothiazole analogs, specifically compounds 21 and 29 from a related series, demonstrated exceptionally high metabolic stability in mouse liver microsomes (MLM), with 98% and 91% of the compounds remaining intact after 60 minutes of incubation [1]. This contrasts with non-fluorinated analogs which typically exhibit lower metabolic stability due to increased susceptibility to oxidative metabolism.

Metabolic stability Liver microsomes Drug metabolism

Subnanomolar CB2 Receptor Affinity in Fluorinated Benzothiazole Series

In a series of fluorinated and methoxylated benzothiazole derivatives, several compounds displayed subnanomolar binding affinity (Ki values ranging from 0.16 nM to 0.68 nM) for the CB2 receptor, while showing no affinity for the CB1 receptor subtype [1]. This high potency and exclusive selectivity are attributed to the fluorinated benzothiazole core, highlighting the critical role of fluorine substitution in achieving potent and selective target engagement.

CB2 receptor Cannabinoid Binding affinity

Antimicrobial Activity of Benzothiazole Derivatives: MIC Range Contextualization

A study evaluating novel benzothiazole derivatives reported MIC values ranging from 25 to 200 µg/mL against various bacterial and fungal strains, with compounds 3 and 4 showing high antibacterial activity [1]. While 4-fluorobenzo[d]thiazol-2(3H)-one itself was not directly tested, its structural similarity to active benzothiazoles suggests potential as a scaffold for developing antimicrobial agents with optimized potency through further derivatization.

Antimicrobial MIC Benzothiazole

Fungicidal Activity in Agricultural Patent Applications

Patent US20070161688A1 describes fungicidally active compound combinations comprising a fluorobenzothiazole derivative of formula (I), which includes 4-fluorobenzo[d]thiazol-2(3H)-one, in combination with other fungicides [1]. The patent claims synergistic effects and specific weight ratios (e.g., 1:1 to 1:150) for these combinations, indicating a defined and quantifiable utility in agricultural applications.

Fungicide Agriculture Benzothiazole

Procurement-Relevant Application Scenarios for 4-Fluorobenzo[d]thiazol-2(3H)-one


Development of Selective COX-2 Inhibitors with Reduced Gastrointestinal Toxicity

Procure 4-fluorobenzo[d]thiazol-2(3H)-one as a core scaffold for synthesizing novel anti-inflammatory agents. Its derivatives have demonstrated COX-2 selectivity indices up to 18.6, indicating a potential for improved safety profiles compared to traditional NSAIDs [1]. This is particularly relevant for researchers seeking to develop next-generation pain relievers with fewer side effects.

Lead Optimization for CB2 Receptor Agonists with Subnanomolar Potency

Utilize 4-fluorobenzo[d]thiazol-2(3H)-one as a key intermediate in the synthesis of potent and selective CB2 receptor ligands. Fluorinated analogs have shown subnanomolar Ki values (0.16-0.68 nM) and exclusive selectivity for CB2 over CB1, making this scaffold ideal for developing therapeutics for inflammation and neuropathic pain [1]. Procurement should be prioritized for programs aiming for high-potency, selective cannabinoid modulators.

Synthesis of Metabolically Stable Drug Candidates

Incorporate 4-fluorobenzo[d]thiazol-2(3H)-one into medicinal chemistry projects where enhanced metabolic stability is critical. Fluorinated benzothiazoles have demonstrated >90% stability in liver microsome assays [1], suggesting that derivatives of this compound may possess improved pharmacokinetic properties, reducing the need for frequent dosing and enhancing in vivo efficacy.

Agricultural Fungicide Formulation Development

Explore the use of 4-fluorobenzo[d]thiazol-2(3H)-one in combination with other active ingredients to create novel fungicidal compositions, as described in patent US20070161688A1 [1]. The patented synergistic combinations and specified weight ratios offer a defined path for developing new agricultural products with enhanced efficacy against fungal pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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